molecular formula C4H5N5S B1271205 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile CAS No. 338751-47-6

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile

Cat. No. B1271205
M. Wt: 155.18 g/mol
InChI Key: PEAZUIGJTJHBCG-UHFFFAOYSA-N
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Description

The compound “2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains an amino group (-NH2), a sulfanyl group (-SH), and a nitrile group (-CN).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis with Metal Ions : A study by Ghani and Alabdali (2022) described the synthesis of a ligand similar to 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile, which interacted with gold (III) and nickel (II) ions. This ligand was synthesized from cyclization involving an α-amino nitrile compound and showed potential in forming complexes with square planar geometry, characterized using various spectroscopic techniques (Ghani & Alabdali, 2022).

  • Structural Analysis : Fizer et al. (2021) conducted a study focusing on the structural characterization of a triazole-containing amino acid derivative. The analysis involved X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and density functional theory (DFT), providing insights into the molecular conformation and stability of the compound (Fizer et al., 2021).

Chemical Reactions

  • Novel Synthesis Methods : Krishna et al. (2015) presented a novel method for synthesizing medicinally important 5-amino-1,2,3-triazoles, including compounds similar to 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile. The method involved a Cs2CO3-catalyzed cycloaddition, demonstrating high yields and regioselectivity (Krishna, Ramachary & Peesapati, 2015).

  • Reaction with Sulfonyl Chlorides : Kornienko et al. (2014) investigated the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-1H-1,2,4-triazole, leading to the formation of new heterocyclic systems. This study provides insights into the chemical behavior of triazole derivatives in reactions forming complex structures (Kornienko et al., 2014).

Coordination Polymers

  • Luminescent Properties : Qin et al. (2012) utilized a triazole derivative as a bridging ligand to create one-dimensional coordination polymers with luminescent properties. This application demonstrates the potential of triazole derivatives in material science, particularly in the development of novel luminescent materials (Qin et al., 2012).

  • Urease Inhibitory Studies : Fang et al. (2019) synthesized dinuclear cobalt and nickel complexes using a mercaptoacetic acid substituted 1,2,4-triazole ligand. The study not only focused on the structural aspects but also explored the urease inhibitory activities of these complexes, highlighting the potential biomedical applications of triazole derivatives (Fang et al., 2019).

properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5S/c5-1-2-10-4-7-3(6)8-9-4/h2H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAZUIGJTJHBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)SC1=NNC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365429
Record name 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile

CAS RN

338751-47-6
Record name 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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